

An In-depth Technical Guide on the Spectroscopic Data of Tetrabutylammonium Nitrite

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Compound of Interest

Compound Name: *Tetrabutylammonium nitrite*

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This technical guide provides a comprehensive overview of the spectroscopic data for **tetrabutylammonium nitrite**, a versatile reagent in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition. A workflow for a key synthetic application is also visualized.

Introduction

Tetrabutylammonium nitrite (TBAN) is a quaternary ammonium salt with the chemical formula $[N(C_4H_9)_4]NO_2$. It is recognized for its utility as a reagent in various organic transformations, most notably in the synthesis of aliphatic nitro compounds from alkyl halides. [1] Its solubility in organic solvents makes it an effective nitrite source in non-aqueous reaction media. Accurate spectroscopic characterization is crucial for verifying the purity and identity of this reagent, ensuring reproducibility in synthetic protocols.

Spectroscopic Data

While a comprehensive, publicly available dataset of all spectroscopic data for **tetrabutylammonium nitrite** is limited, the following tables summarize the expected spectral

characteristics based on data from the tetrabutylammonium cation and the known spectroscopic behavior of the nitrite anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of **tetrabutylammonium nitrite** is dominated by the signals from the tetrabutylammonium cation. The chemical shifts are relatively insensitive to the counter-anion in dilute solutions.

Table 1: Predicted ^1H NMR Data for **Tetrabutylammonium Nitrite**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.2 - 3.4	Triplet	8H	α -Methylene protons (-N-CH ₂ -CH ₂ -CH ₂ -CH ₃)
~1.6 - 1.7	Multiplet	8H	β -Methylene protons (-N-CH ₂ -CH ₂ -CH ₂ -CH ₃)
~1.3 - 1.5	Multiplet	8H	γ -Methylene protons (-N-CH ₂ -CH ₂ -CH ₂ -CH ₃)
~0.9 - 1.0	Triplet	12H	Terminal methyl protons (-N-CH ₂ -CH ₂ -CH ₂ -CH ₃)

Note: Predicted values are based on data for other tetrabutylammonium salts.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Predicted ^{13}C NMR Data for **Tetrabutylammonium Nitrite**

Chemical Shift (ppm)	Assignment
~58 - 59	α -Methylene carbon (-N-CH ₂ -CH ₂ -CH ₂ -CH ₃)
~24 - 25	β -Methylene carbon (-N-CH ₂ -CH ₂ -CH ₂ -CH ₃)
~20 - 21	γ -Methylene carbon (-N-CH ₂ -CH ₂ -CH ₂ -CH ₃)
~13 - 14	Terminal methyl carbon (-N-CH ₂ -CH ₂ -CH ₂ -CH ₃)

Note: Predicted values are based on data for other tetrabutylammonium salts.[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for both the tetrabutylammonium cation and the nitrite anion.

Table 3: Predicted FT-IR Data for **Tetrabutylammonium Nitrite**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960, ~2870	Strong	C-H stretching vibrations of alkyl chains
~1465	Medium	C-H bending vibrations of methylene groups
~1380	Medium	C-H bending vibrations of methyl groups
~1240 - 1280	Strong	N-O stretching (asymmetric) of the nitrite ion
~1000 - 1100	Medium	C-N stretching vibrations
~820 - 840	Medium	O-N-O bending of the nitrite ion

Note: Cation peaks are based on spectra of other tetrabutylammonium salts.[6][7][8][9] Nitrite anion peaks are based on established IR correlation tables.

Mass Spectrometry (MS)

Mass spectrometry of **tetrabutylammonium nitrite**, likely using a soft ionization technique such as Electrospray Ionization (ESI), would be expected to show the intact cation. The nitrite anion would not be directly observed in positive ion mode.

Table 4: Predicted Mass Spectrometry Data for **Tetrabutylammonium Nitrite**

m/z	Ion	Fragmentation Products of Cation (Expected)
242.28	$[\text{N}(\text{C}_4\text{H}_9)_4]^+$ (Tetrabutylammonium cation)	185.2, 142.1, 100.1, 57.1
46.01	$[\text{NO}_2]^-$ (Nitrite anion)	Not observed in positive ion mode

Note: The fragmentation pattern is based on data for other tetrabutylammonium salts.[\[3\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for **tetrabutylammonium nitrite** are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **tetrabutylammonium nitrite**.

Materials:

- **Tetrabutylammonium nitrite** sample
- Deuterated solvent (e.g., Chloroform-d (CDCl_3) or Acetonitrile-d $_3$ (CD_3CN))
- 5 mm NMR tubes
- Volumetric flasks and pipettes
- Glass wool

Procedure:

- Sample Preparation:

1. Accurately weigh approximately 5-10 mg of **tetrabutylammonium nitrite** for ^1H NMR (20-50 mg for ^{13}C NMR).
2. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[\[12\]](#)
3. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[\[12\]](#)

- Instrument Setup:

1. Insert the NMR tube into the spinner turbine and place it in the instrument's autosampler or manually lower it into the magnet.
2. Lock the instrument on the deuterium signal of the solvent.
3. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

- Data Acquisition:

1. ^1H NMR: Acquire the spectrum using a standard pulse program. A spectral width of approximately 15 ppm centered around 5 ppm is typically sufficient. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
2. ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of approximately 200 ppm is standard. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time will be necessary compared to ^1H NMR.

- Data Processing:

1. Apply a Fourier transform to the acquired free induction decay (FID).

2. Phase the resulting spectrum to obtain pure absorption peaks.
3. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
4. Integrate the peaks in the ^1H NMR spectrum.

FT-IR Spectroscopy

Objective: To obtain a high-quality infrared spectrum of solid **tetrabutylammonium nitrite**.

Materials:

- **Tetrabutylammonium nitrite** sample
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press
- Potassium bromide (KBr), IR grade (for pellet method)
- Agate mortar and pestle (for pellet method)
- Spatula
- Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (ATR Method):

- **Background Spectrum:** Ensure the ATR crystal is clean.[\[13\]](#) Run a background scan to capture the spectrum of the empty accessory, which will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a small amount of the solid **tetrabutylammonium nitrite** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.[\[14\]](#)
- **Pressure Application:** Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.[\[13\]](#)[\[14\]](#)

- **Data Acquisition:** Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm^{-1} are sufficient.
- **Cleaning:** After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a soft tissue dampened with a suitable solvent.[\[14\]](#)

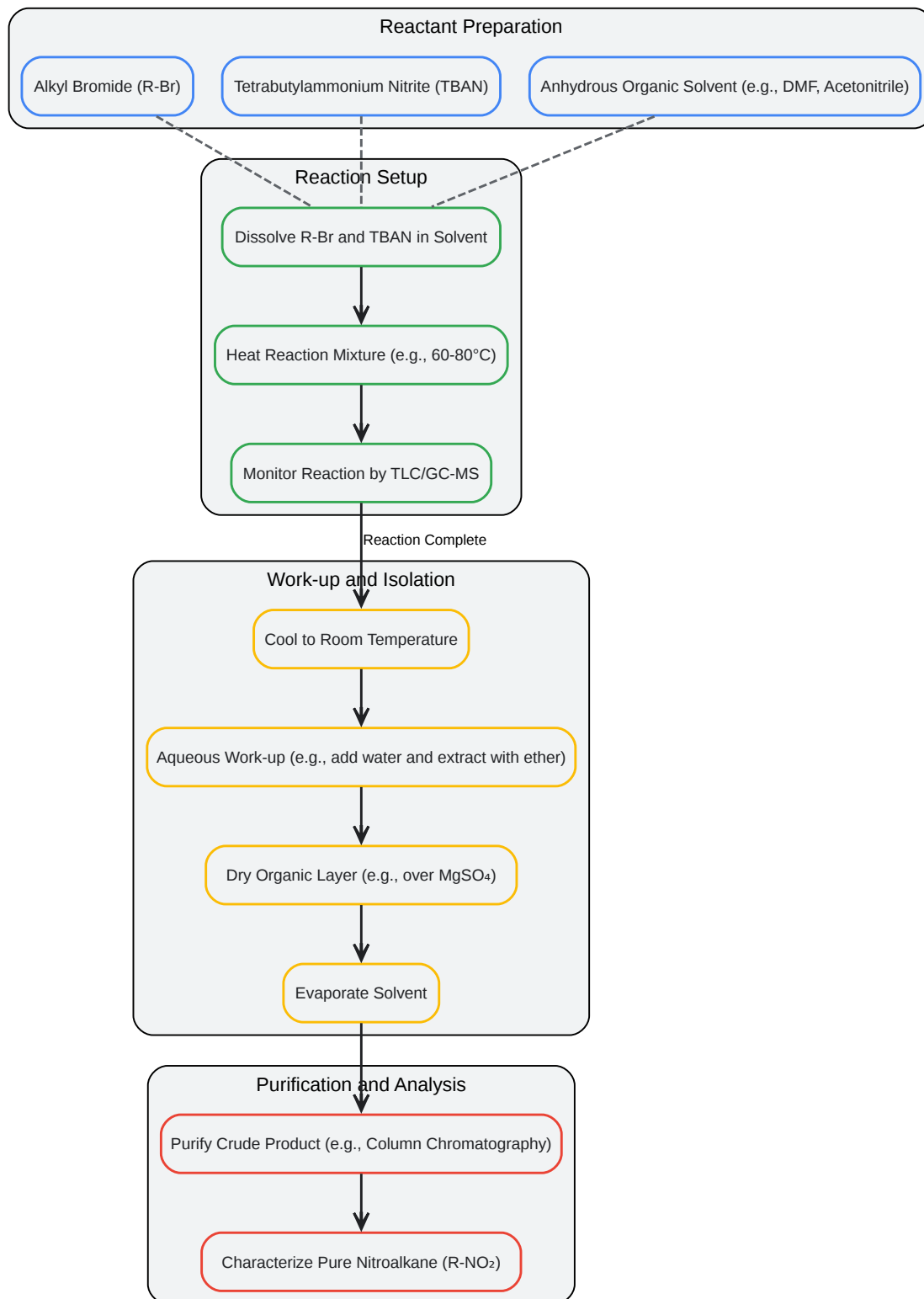
Procedure (KBr Pellet Method):

- **Sample Preparation:** Grind 1-2 mg of the **tetrabutylammonium nitrite** sample with approximately 100-200 mg of dry, IR-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[13\]](#)[\[15\]](#)
- **Pellet Formation:** Transfer a portion of the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[\[13\]](#)[\[15\]](#)
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
- **Background:** A background spectrum of a pure KBr pellet can be run for subtraction if necessary.

Synthetic Workflow Visualization

Tetrabutylammonium nitrite is primarily used as a reagent for the synthesis of aliphatic nitro compounds from alkyl bromides. The following diagram illustrates the general experimental workflow for such a reaction.

Workflow for Synthesis of Aliphatic Nitro Compounds

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Caption: General workflow for the synthesis of aliphatic nitro compounds using **tetrabutylammonium nitrite**.

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